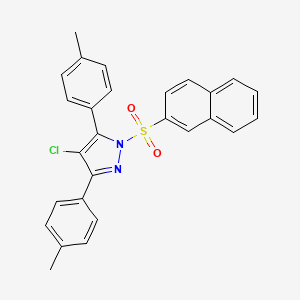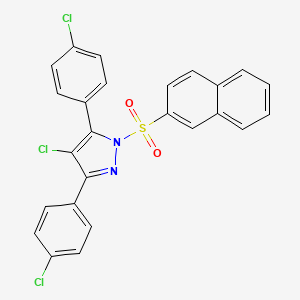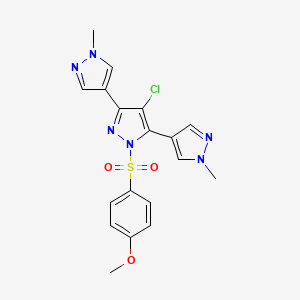![molecular formula C31H28N2O2S B4374834 6-[4-(TERT-BUTYL)PHENYL]-2-{[2-(4-METHOXYPHENYL)-2-OXOETHYL]SULFANYL}-4-PHENYL-3-PYRIDYL CYANIDE](/img/structure/B4374834.png)
6-[4-(TERT-BUTYL)PHENYL]-2-{[2-(4-METHOXYPHENYL)-2-OXOETHYL]SULFANYL}-4-PHENYL-3-PYRIDYL CYANIDE
Übersicht
Beschreibung
6-[4-(TERT-BUTYL)PHENYL]-2-{[2-(4-METHOXYPHENYL)-2-OXOETHYL]SULFANYL}-4-PHENYL-3-PYRIDYL CYANIDE is an organic compound that belongs to the class of nicotinonitriles. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The unique structure of this compound, featuring multiple aromatic rings and functional groups, makes it a subject of interest for researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(TERT-BUTYL)PHENYL]-2-{[2-(4-METHOXYPHENYL)-2-OXOETHYL]SULFANYL}-4-PHENYL-3-PYRIDYL CYANIDE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Nicotinonitrile Core: This step involves the construction of the nicotinonitrile core through a condensation reaction between a suitable aldehyde and a nitrile compound.
Introduction of Substituents: The tert-butylphenyl, methoxyphenyl, and phenyl groups are introduced through various substitution reactions, often involving Grignard reagents or organolithium compounds.
Thioether Formation: The thioether linkage is formed by reacting a thiol with an appropriate electrophile under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and thioether moieties, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or an aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, organometallic reagents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, aldehydes.
Substitution Products: Halogenated derivatives, organometallic adducts.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.
Materials Science: Its unique structure makes it a candidate for the development of organic semiconductors and light-emitting diodes (LEDs).
Biology
Drug Development: The compound’s structural features make it a potential lead compound for the development of pharmaceuticals targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe to study biological pathways and interactions.
Medicine
Diagnostics: Use in imaging and diagnostic assays.
Industry
Polymer Additives: The compound can be used as an additive in polymers to enhance their properties.
Coatings: Its chemical stability makes it suitable for use in protective coatings.
Wirkmechanismus
The mechanism of action of 6-[4-(TERT-BUTYL)PHENYL]-2-{[2-(4-METHOXYPHENYL)-2-OXOETHYL]SULFANYL}-4-PHENYL-3-PYRIDYL CYANIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-(4-tert-butylphenyl)-2-{[2-(4-hydroxyphenyl)-2-oxoethyl]thio}-4-phenylnicotinonitrile
- 6-(4-tert-butylphenyl)-2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4-phenylnicotinonitrile
- 6-(4-tert-butylphenyl)-2-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-4-phenylnicotinonitrile
Uniqueness
The presence of the methoxy group in 6-[4-(TERT-BUTYL)PHENYL]-2-{[2-(4-METHOXYPHENYL)-2-OXOETHYL]SULFANYL}-4-PHENYL-3-PYRIDYL CYANIDE distinguishes it from its analogs. This methoxy group can influence the compound’s electronic properties, reactivity, and interactions with biological targets, making it unique in its class.
Eigenschaften
IUPAC Name |
6-(4-tert-butylphenyl)-2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-4-phenylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28N2O2S/c1-31(2,3)24-14-10-22(11-15-24)28-18-26(21-8-6-5-7-9-21)27(19-32)30(33-28)36-20-29(34)23-12-16-25(35-4)17-13-23/h5-18H,20H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKNTQCMSBBUJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CC=C3)C#N)SCC(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-4,5-dihydro-5-isoxazolyl]carbonyl}-4-phenylpiperazine](/img/structure/B4374751.png)
![2-[3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B4374770.png)

![2-[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B4374785.png)

![4-chloro-1-[(4-chlorophenyl)sulfonyl]-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B4374799.png)

![N,5-bis(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4374806.png)
![N-(2-ethylphenyl)-4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B4374808.png)
![ethyl 6-{[2-(tert-butylamino)-2-oxoethyl]sulfanyl}-5-cyano-2-methyl-4-(2-thienyl)-1,4-dihydro-3-pyridinecarboxylate](/img/structure/B4374813.png)
![5-CYANO-4-(4-METHOXYPHENYL)-2-METHYL-6-[(2-OXO-2-PHENYLETHYL)SULFANYL]-N-PHENYL-1,4-DIHYDRO-3-PYRIDINECARBOXAMIDE](/img/structure/B4374821.png)


![butyl 6-amino-4-[3-(benzyloxy)-4-methoxyphenyl]-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B4374855.png)
